Hypoxia-Selective NO Release: mTORC1-IN-2 vs. H1 Analog and ISDN
mTORC1-IN-2 (H3) demonstrates a 1.77-fold higher hypoxia-selective NO release ratio compared to its closest structural analog, H1. In contrast, the conventional NO donor isosorbide dinitrate (ISDN) exhibits no hypoxia selectivity, releasing more NO under normoxia than under hypoxia [1].
| Evidence Dimension | NO Release Ratio (Hypoxia) |
|---|---|
| Target Compound Data | 43.21% (H3) |
| Comparator Or Baseline | H1: 24.38%; ISDN: 27.41% (Hypoxia) vs. 36.89% (Normoxia) |
| Quantified Difference | H3 releases 1.77x more NO than H1 under hypoxia. ISDN release is non-selective (0.74x lower under hypoxia vs. normoxia). |
| Conditions | H9c2 cells, 10 μM compound concentration, hypoxia (1% O2) vs. normoxia (21% O2), measured by Griess reagent. |
Why This Matters
This selective, hypoxia-triggered activation is essential for experiments aiming to spatially and conditionally modulate mTORC1 activity, avoiding the confounding systemic or normoxic effects of non-selective NO donors.
- [1] Yang, W., Zhou, W., & Gou, S. (2023). Discovery of Efficient Hypoxia-Targeted NO Donor Compounds to Alleviate Hypoxia Cardiac Disease. Journal of Medicinal Chemistry, 66(23), 15977-15989. View Source
